molecular formula C18H20O2 B12119787 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene CAS No. 4705-32-2

1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene

Katalognummer: B12119787
CAS-Nummer: 4705-32-2
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: WPOMWAWPFBPBFK-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, characterized by the presence of ethoxy groups and a vinyl linkage between two phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene typically involves the reaction of 4-ethoxybenzaldehyde with 4-ethoxyphenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl linkage and ethoxy groups contribute to its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene is unique due to its specific combination of ethoxy groups and a vinyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

4705-32-2

Molekularformel

C18H20O2

Molekulargewicht

268.3 g/mol

IUPAC-Name

1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C18H20O2/c1-3-19-17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20-4-2/h5-14H,3-4H2,1-2H3/b6-5+

InChI-Schlüssel

WPOMWAWPFBPBFK-AATRIKPKSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCC

Kanonische SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.